

In silico toxicity prediction of Ethyl 3-hydroxybenzoate

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Compound of Interest

Compound Name: Ethyl 3-hydroxybenzoate

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An In-Depth Technical Guide to the In Silico Toxicity Prediction of **Ethyl 3-hydroxybenzoate**

Abstract

The imperative to streamline drug development and chemical safety assessment, while adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), has catalyzed the adoption of in silico toxicology.[1] This guide provides a comprehensive, technically-grounded workflow for predicting the toxicological profile of **Ethyl 3-hydroxybenzoate**, a substituted aromatic ester. By integrating methodologies including physicochemical profiling, Quantitative Structure-Activity Relationship (QSAR) modeling, expert knowledge-based systems, and read-across analysis, we construct a robust weight-of-evidence assessment. This document is intended for researchers, toxicologists, and drug development professionals, offering a practical framework for leveraging computational tools to make early, informed decisions on compound safety, in alignment with international regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[1][2][3]

Introduction: The Compound and the Computational Paradigm

Ethyl 3-hydroxybenzoate (CAS: 7781-98-8) is an organic compound belonging to the family of hydroxybenzoate esters.[4][5] Structurally, it is the ethyl ester of 3-hydroxybenzoic acid. While its primary uses are in chemical synthesis, its structural similarity to parabens (p-

hydroxybenzoate esters), which are widely used as preservatives in cosmetics, pharmaceuticals, and food, necessitates a thorough toxicological evaluation.[6][7][8]

Traditional toxicology, reliant on extensive animal testing, is a resource-intensive and ethically challenging process. In silico toxicology emerges as a powerful alternative and complement, utilizing computational models to predict the adverse effects of chemicals.[9][10][11] This approach allows for early-stage hazard identification, prioritization of candidates for further testing, and filling of data gaps without resorting to animal studies, a practice strongly encouraged by guidelines like the ICH M3(R2).[1][12][2]

This guide will demonstrate a systematic, multi-pronged in silico assessment of **Ethyl 3-hydroxybenzoate**, grounded in established scientific principles and regulatory acceptance frameworks.

Foundational Analysis: Physicochemical and Metabolic Profile

Understanding a compound's physicochemical properties is the bedrock of any toxicological assessment, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Properties

The key physicochemical parameters for **Ethyl 3-hydroxybenzoate** have been aggregated from established chemical databases.

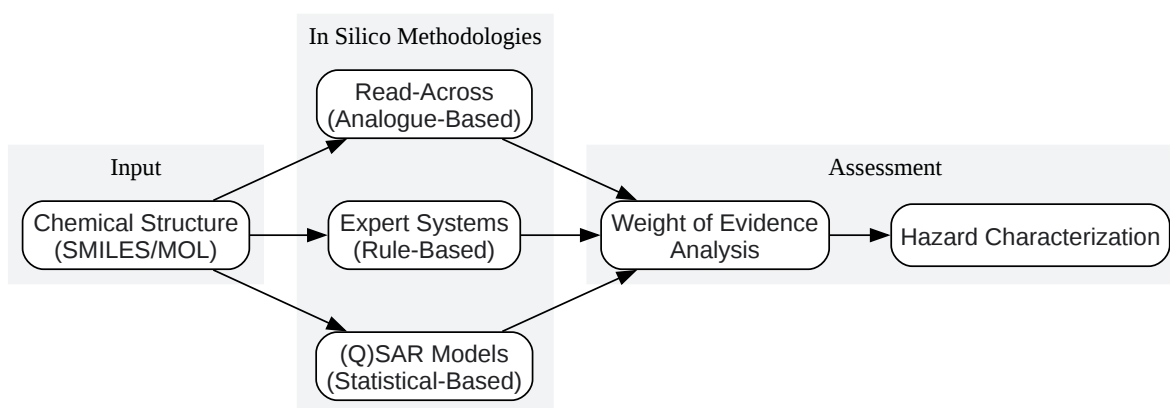
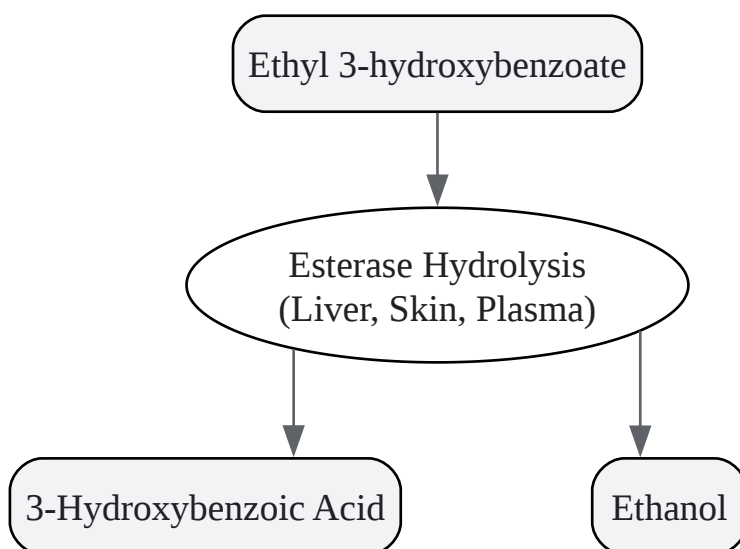
Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₃	PubChem[5]
Molecular Weight	166.17 g/mol	PubChem[5]
Melting Point	71-74 °C	The Good Scents Company, ChemicalBook[6][13]
Boiling Point	295.7 °C (estimated)	The Good Scents Company[13]
Water Solubility	1894 mg/L @ 25 °C (estimated)	The Good Scents Company[13]
logP (o/w)	2.47	The Good Scents Company[13]

The moderate lipophilicity (logP of 2.47) and slight water solubility suggest that **Ethyl 3-hydroxybenzoate** has the potential for dermal and gastrointestinal absorption.

Predicted Metabolism

A critical step in toxicity prediction is evaluating the compound's metabolic fate. Esterases, prevalent in the skin, liver, and plasma, are highly likely to hydrolyze **Ethyl 3-hydroxybenzoate**. This metabolic pathway is well-documented for the structurally similar parabens (p-hydroxybenzoate esters), which are rapidly metabolized to p-hydroxybenzoic acid (PHBA) and the corresponding alcohol.[8][14]

Therefore, the primary metabolic pathway for **Ethyl 3-hydroxybenzoate** is predicted to be hydrolysis to 3-hydroxybenzoic acid and ethanol. The toxicity assessment must consider the parent compound and its major metabolite.



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